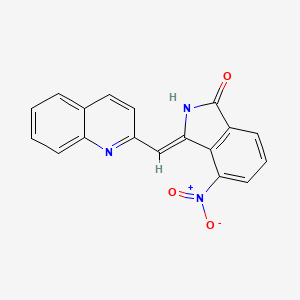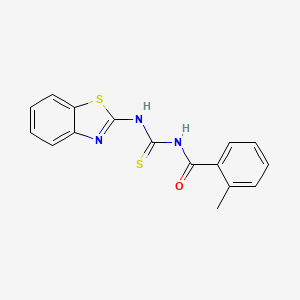![molecular formula C21H25NO4 B11651550 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11651550.png)
2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with two methyl groups, an ethoxyphenyl group, and an amino group attached to a butanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,5-dimethylbenzyl chloride, can be reacted with a suitable nucleophile to form the benzyl intermediate.
Amination: The benzyl intermediate can then undergo amination with 4-ethoxyaniline to introduce the ethoxyphenylamino group.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions such as alkylation, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or ethoxyphenyl derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethylbenzyl)-4-aminobutanoic acid: Lacks the ethoxyphenyl group.
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid: Lacks the 3,5-dimethylbenzyl group.
2-(3,5-Dimethylbenzyl)-4-oxobutanoic acid: Lacks the ethoxyphenylamino group.
Uniqueness
The presence of both the 3,5-dimethylbenzyl and 4-ethoxyphenylamino groups in 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid makes it unique compared to similar compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H25NO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-[(3,5-dimethylphenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-4-26-19-7-5-18(6-8-19)22-20(23)13-17(21(24)25)12-16-10-14(2)9-15(3)11-16/h5-11,17H,4,12-13H2,1-3H3,(H,22,23)(H,24,25) |
InChI 键 |
HBSVOULBHMSHKC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=CC(=CC(=C2)C)C)C(=O)O |
溶解度 |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651472.png)
![4-(4-methylphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11651473.png)
![S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate](/img/structure/B11651474.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11651479.png)
![2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651484.png)
![(1Z)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11651486.png)
![(5Z)-2-imino-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11651487.png)

![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B11651513.png)


![2-(5-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651539.png)
